molecular formula C13H9BrClN3 B1530167 5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline CAS No. 1183092-85-4

5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline

Cat. No. B1530167
CAS RN: 1183092-85-4
M. Wt: 322.59 g/mol
InChI Key: QJGXAKBXSJVXDR-UHFFFAOYSA-N
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Description

The compound “4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride” has a similar structure . It has a molecular weight of 375.09 and its IUPAC name is 4-((6-bromo-1H-benzo[d]imidazol-2-yl)methyl)aniline dihydrochloride .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride”, includes a benzodiazole ring with a bromine atom at the 6-position and an aniline group at the 4-position .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques

The development of compounds with similar structures often involves sophisticated synthesis techniques. For instance, the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones, which share structural motifs with the compound of interest, highlights the use of analytical and spectral data to corroborate the compounds' structures and purity (Shyam & Tiwari, 1977).

Structural Insights from X-ray Diffraction and DFT Calculations

The examination of hydrogen and halogen bonding patterns and π–π aromatic interactions in similar benzothiazole derivatives using X-ray crystallography and DFT calculations offers valuable structural insights, which could be applicable to understanding the molecular geometry and intermolecular interactions of 5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline (Čičak et al., 2010).

Biological Screening

Antibacterial and Antifungal Activity

The synthesis and characterization of novel metal(II) complexes derived from structurally related compounds have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. This approach to synthesizing and testing metal complexes suggests a pathway for assessing the biological activities of 5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline derivatives (Desai & Parekh, 2021).

Electrochemical Studies

Electrochemical studies on biologically important compounds provide insights into their redox behaviors, which are crucial for understanding their biological activities. Such studies, exemplified by the electrochemical analysis of Quinoxaline and Brimonidine, could be adapted to study the redox properties of 5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline, potentially revealing its pharmacological relevance (Rupar et al., 2018).

properties

IUPAC Name

5-(6-bromo-1H-benzimidazol-2-yl)-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClN3/c14-8-2-4-11-12(6-8)18-13(17-11)7-1-3-9(15)10(16)5-7/h1-6H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGXAKBXSJVXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(N2)C=C(C=C3)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-(6-bromo-1H-1,3-benzodiazol-2-yl)-2-chloroaniline

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